molecular formula C10H14Cl3N3 B2897827 [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride CAS No. 1864058-48-9

[1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride

Cat. No.: B2897827
CAS No.: 1864058-48-9
M. Wt: 282.59
InChI Key: XWGZHGYGJMMZGE-UHFFFAOYSA-N
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Description

1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride is a chemical compound with the molecular formula C10H12ClN3·2HCl. It is a derivative of benzodiazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Nucleophilic Substitution Reaction: Starting from 5-chloro-1H-1,3-benzodiazole, the compound can be synthesized by reacting it with ethylamine in the presence of a suitable base, followed by methylation using methyl iodide.

  • Reductive Amination: Another method involves the reductive amination of 5-chloro-1H-1,3-benzodiazole-2-carbaldehyde with methylamine, followed by reduction using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines and secondary amines.

  • Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

The compound has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is investigated for its potential therapeutic uses in treating various diseases.

  • Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Comparison with Similar Compounds

  • 1-(5-chloro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride

  • (5-chloro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol

  • 2-[(1-Benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid

Uniqueness: 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride is unique in its structure and reactivity compared to similar compounds. Its specific functional groups and molecular arrangement contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-chloro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3.2ClH/c1-6(12-2)10-13-8-4-3-7(11)5-9(8)14-10;;/h3-6,12H,1-2H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGZHGYGJMMZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)Cl)NC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864058-48-9
Record name [1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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